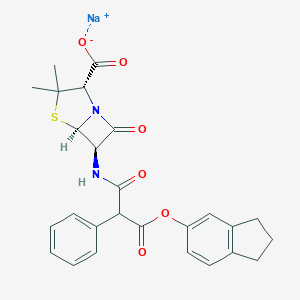

Carbenicillin indanyl sodium

Vue d'ensemble

Description

La carbenicilline indanyl sodique est un antibiotique de la famille des pénicillines semi-synthétiques. Il s’agit d’un promédicament de la carbenicilline, ce qui signifie qu’il est transformé en sa forme active, la carbenicilline, dans l’organisme. Ce composé est principalement utilisé pour traiter les infections bactériennes, en particulier celles causées par Pseudomonas aeruginosa et d’autres bactéries à Gram négatif .

Applications De Recherche Scientifique

Carbenicillin indanyl sodium has several scientific research applications, including:

Mécanisme D'action

La carbenicilline indanyl sodique exerce ses effets antibactériens en interférant avec les dernières étapes de la synthèse de la paroi cellulaire bactérienne. La forme active, la carbenicilline, acyle l’enzyme transpeptidase sensible à la pénicilline, empêchant la formation de liaisons croisées entre les brins de peptidoglycane. Cette inhibition perturbe l’intégrité de la paroi cellulaire bactérienne, ce qui entraîne la lyse et la mort cellulaire .

Analyse Biochimique

Biochemical Properties

Carbenicillin indanyl sodium is rapidly absorbed after oral administration, with the intact ester appearing in serum shortly after ingestion . Once absorbed, the ester is rapidly hydrolyzed to carbenicillin plus indanol . Carbenicillin, the active form of the drug, exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria . This involves acylating the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring .

Cellular Effects

This compound, once converted to carbenicillin, interferes with the final cell wall synthesis in susceptible bacteria, including Pseudomonas aeruginosa, Escherichia coli, and some Proteus . This interference disrupts the bacterial cell wall, leading to bacterial cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves the disruption of bacterial cell wall synthesis . Carbenicillin, the active form of the drug, acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is rapidly absorbed and then hydrolyzed to carbenicillin plus indanol . The released carbenicillin is excreted in urine . This rapid absorption and conversion suggest that the effects of this compound can be observed shortly after administration .

Dosage Effects in Animal Models

This indicates that the lethal dose varies among different animal species .

Metabolic Pathways

After absorption via the small intestine, this compound is hydrolyzed into carbenicillin . This process involves the breaking down of the ester bond in this compound to release carbenicillin and indanol .

Transport and Distribution

This compound is administered orally and is rapidly absorbed in the gastrointestinal tract . Once absorbed, it is rapidly hydrolyzed to carbenicillin . The released carbenicillin is then excreted in urine .

Subcellular Localization

As an antibiotic, this compound does not have a specific subcellular localization. Its target, the penicillin-sensitive transpeptidase, is located in the bacterial cell wall . Therefore, the action of this compound is primarily localized to the bacterial cell wall .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La carbenicilline indanyl sodique est synthétisée par estérification de la carbenicilline avec l’indanol. La réaction implique l’utilisation d’un agent d’estérification approprié dans des conditions contrôlées afin de garantir la formation de l’ester indanylique. Le mélange réactionnel est ensuite purifié pour obtenir le produit souhaité .

Méthodes de production industrielle : Dans les environnements industriels, la production de carbenicilline indanyl sodique implique des processus d’estérification à grande échelle. La réaction est généralement réalisée dans un système de solvant, suivie d’étapes de purification telles que la cristallisation ou la chromatographie pour isoler le composé pur .

Analyse Des Réactions Chimiques

Types de réactions : La carbenicilline indanyl sodique subit une hydrolyse dans l’organisme pour libérer sa forme active, la carbenicilline. Cette réaction d’hydrolyse est catalysée par des enzymes dans le tube digestif .

Réactifs et conditions courants : La réaction d’hydrolyse nécessite la présence d’eau et d’enzymes spécifiques qui facilitent la rupture de la liaison ester. Cette réaction se produit dans des conditions physiologiques, généralement à la température et au pH corporels .

Principaux produits formés : Le principal produit de la réaction d’hydrolyse est la carbenicilline, qui exerce son activité antibactérienne en interférant avec la synthèse de la paroi cellulaire bactérienne .

Applications de la recherche scientifique

La carbenicilline indanyl sodique a plusieurs applications de recherche scientifique, notamment :

Comparaison Avec Des Composés Similaires

La carbenicilline indanyl sodique est unique parmi les antibiotiques de la famille des pénicillines en raison de sa capacité à être administrée par voie orale et de son efficacité contre Pseudomonas aeruginosa. Parmi les composés similaires, on peut citer :

Carbenicilline : Le composé parent, qui est administré par voie parentérale et a un mécanisme d’action similaire.

Ticarcilline : Un autre dérivé de la pénicilline ayant un spectre d’activité plus large, notamment une efficacité contre Pseudomonas aeruginosa.

La carbenicilline indanyl sodique se distingue par sa biodisponibilité orale et son activité spécifique contre certaines souches bactériennes résistantes .

Propriétés

Numéro CAS |

26605-69-6 |

|---|---|

Formule moléculaire |

C26H26N2NaO6S |

Poids moléculaire |

517.6 g/mol |

Nom IUPAC |

sodium;(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C26H26N2O6S.Na/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17;/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32);/t18?,19-,20+,23-;/m1./s1 |

Clé InChI |

MIDVDPGGKUZZAJ-XZVIDJSISA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)[O-])C.[Na+] |

SMILES isomérique |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C.[Na] |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C.[Na] |

Key on ui other cas no. |

26605-69-6 |

Synonymes |

carbenicillin indanyl carbenicillin indanyl sodium carbenicillin indanyl, 2S-(2alpha,5alpha,6beta)-isomer carindacillin carindacillin sodium Carindapen CP 15,464-2 CP 15464 CP-15,464-2 CP-15464 Geocillin indanyl carbenicillin N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenylmalonamate sodium carindacillin |

Origine du produit |

United States |

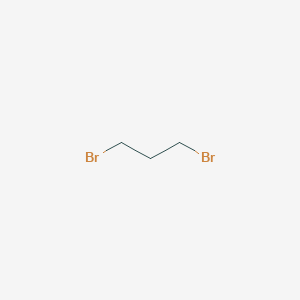

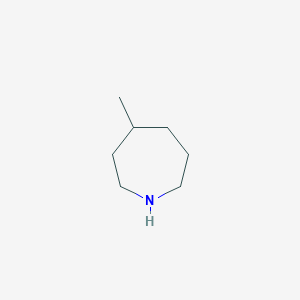

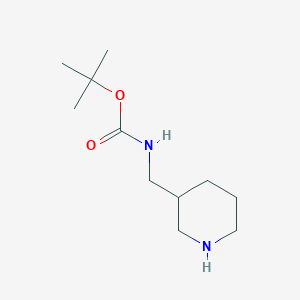

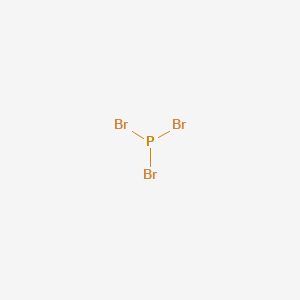

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)

![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)